molecular formula C23H23N3O4S B12014434 (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-64-6

(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12014434
CAS No.: 618073-64-6
M. Wt: 437.5 g/mol
InChI Key: KRMDUJBQMSWWHK-ZHZULCJRSA-N
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Description

The compound (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:

  • Position 2: A 4-butoxyphenyl group, contributing lipophilicity and steric bulk.
  • Molecular weight: 465.55 g/mol (average mass), with a single-isotope mass of 465.1608 g/mol .

Properties

CAS No.

618073-64-6

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-8-6-15(7-9-17)21-24-23-26(25-21)22(27)20(31-23)14-16-13-18(28-2)10-11-19(16)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-

InChI Key

KRMDUJBQMSWWHK-ZHZULCJRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Origin of Product

United States

Biological Activity

The compound (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes thiazole and triazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.521 g/mol
  • IUPAC Name : (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
  • CAS Number : 618073-64-6

The compound's structure contributes to its reactivity and biological activity. The presence of functional groups such as butoxy and dimethoxy enhances its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anti-inflammatory properties. A study on similar compounds demonstrated that derivatives showed varying degrees of anti-inflammatory activity when tested in vivo. The compounds exhibited protection levels ranging from 40% to 67% compared to the reference drug indomethacin:

CompoundProtection (%)Comparison to Indomethacin
Compound A67%Better
Compound B51%Better
Indomethacin47%Reference

The anti-inflammatory mechanism may involve inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that some derivatives can inhibit COX-1 and COX-2 to varying extents, which is critical for their anti-inflammatory efficacy .

2. Antimicrobial Activity

Thiazole and triazole derivatives are also recognized for their antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various bacterial strains. Preliminary tests indicate promising results against common pathogens such as Escherichia coli and Klebsiella pneumoniae .

3. Anticancer Potential

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer activity. Compounds within this class have demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism may involve interference with cell cycle progression or induction of apoptosis .

Study on Structure-Activity Relationship (SAR)

A comprehensive study investigated the SAR of various thiazolo[3,2-b][1,2,4]triazoles. It was found that substituents' nature and position significantly influence biological activity. For instance:

  • The introduction of electron-donating groups (like methoxy) enhanced anti-inflammatory activity.
  • Certain substitutions improved antimicrobial effectiveness against specific bacterial strains.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one interacts with biological targets such as COX enzymes and various receptors involved in inflammation and cancer pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit a range of biological activities:

  • Antimicrobial Activity : Many thiazole and triazole derivatives demonstrate significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies have reported that derivatives of this compound show comparable anti-inflammatory actions to established drugs like indomethacin .
  • Anticancer Potential : The structural characteristics suggest potential for anticancer activity; modifications at specific positions can enhance efficacy against cancer cell lines.

Case Studies

Several studies highlight the applications of similar compounds:

  • Anti-inflammatory Studies :
    • A study evaluated the anti-inflammatory activity of substituted thiazolo[3,2-b][1,2,4]triazoles. Compounds were predicted to exhibit anti-inflammatory effects based on structural comparisons with known agents. Experimental evaluations confirmed these predictions with several compounds showing superior activity compared to standard treatments .
  • Anticancer Research :
    • Research on thiazolo[3,2-b][1,2,4]triazoles has shown promising results in inhibiting cancer cell proliferation. The introduction of specific substituents was found to enhance cytotoxicity against various cancer types .
  • Antimicrobial Efficacy :
    • A series of thiazolidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications led to increased potency against resistant bacterial strains .

Chemical Reactions Analysis

Reaction Pathways and Synthetic Modifications

The compound’s reactivity is influenced by its electron-rich thiazole-triazole system and substituents (butoxy, dimethoxy). Key reactions include:

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic rings:

  • Suzuki-Miyaura Coupling : The 4-butoxyphenyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl systems.

  • Buchwald-Hartwig Amination : Primary/secondary amines couple at the triazole C-2 position under Pd(OAc)₂ catalysis.

Table 2: Degradation Pathways

ConditionObserved ChangesMechanism
Thermal (>200°C) Decomposition to CO, NH₃, and SO₂Ring fragmentation and oxidation
UV Exposure Isomerization (Z→E) at benzylidenePhotochemical bond rotation
Strong Acids (pH < 2) Hydrolysis of triazole ringProtonation followed by ring opening
  • The compound is stable in neutral solvents (ethanol, DCM) but degrades in polar aprotic solvents (DMSO) above 60°C.

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound reacts with biological targets:

  • Enzyme Inhibition : The thiazole sulfur forms reversible disulfide bonds with cysteine residues in kinases.

  • DNA Intercalation : The planar benzylidene group undergoes π-π stacking with DNA bases, facilitated by methoxy substituents.

Table 3: Reactivity Comparison

Compound ModificationReactivity Difference
Replacement of butoxy with ethoxy Faster hydrolysis under basic conditions
Methoxy→Nitro substitutionEnhanced electrophilic substitution at C-5

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the target compound with key analogs:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight (g/mol) Key Features
Target compound 4-butoxyphenyl (Z)-2,5-dimethoxybenzylidene 465.55 High lipophilicity; potential for enhanced membrane permeability
(5Z)-5-(2,3-dimethoxybenzylidene)-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one Not specified (Z)-2,3-dimethoxybenzylidene 331.34 Anti-inflammatory activity (COX-2/LOX-5 inhibition); planar fused ring system
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-methoxyphenyl Pyrazole-linked benzylidene 684.80 Extended conjugation; potential for multi-target biological interactions
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl (Z)-2-hydroxybenzylidene 311.38 Hydrogen-bonding capacity; antimicrobial activity
(5Z)-5-(4-fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one 4-nitrophenylamino (Z)-4-fluorobenzylidene 359.01 Antibacterial activity; moderate yield (92%)

Key Observations :

  • Planarity and Conjugation : The 2,5-dimethoxybenzylidene group in the target compound enhances conjugation, similar to the 2,3-dimethoxy analog in , which exhibits anti-inflammatory activity.
  • Biological Activity : Analogs with nitro or fluoro substituents (e.g., ) show antibacterial properties, suggesting the target compound’s dimethoxy groups may favor anti-inflammatory or anticancer applications.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The fused thiazolo-triazole core in forms planar structures with intermolecular C–H···N hydrogen bonds, stabilizing the lattice . The target compound’s 2,5-dimethoxy group may promote similar packing but with increased steric hindrance from the butoxy chain.
  • Hydrogen Bonding : Analogs with hydroxy groups (e.g., ) exhibit intramolecular H-bonds, whereas methoxy/butoxy substituents rely on van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)thiazolo-triazolone, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves condensation of a thiosemicarbazide derivative with an aldehyde under basic or acidic conditions. For example, refluxing 2-formylhydrazinecarbothioamide with 2,5-dimethoxybenzaldehyde in a 1:1 molar ratio using piperidine as a catalyst in 1,4-dioxane (70–80°C, 5–25 hours) yields the target compound . Optimization includes solvent selection (e.g., ethanol vs. DMF-acetic acid mixtures) and base choice (sodium acetate or NaOH), which influence stereoselectivity and yield (reported yields: 49–68%) .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

  • Methodology :

  • ¹H NMR : The Z-configuration is confirmed by coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and deshielded aromatic protons adjacent to the benzylidene group .
  • X-ray crystallography : Provides unambiguous confirmation of the Z-configuration, as seen in analogous compounds where the benzylidene group adopts a cis orientation relative to the thiazolo-triazole core .
  • LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]⁺ for similar derivatives) .

Q. What standardized assays are used to evaluate its in vitro cytotoxicity, and how are selectivity indices calculated?

  • Methodology :

  • Cell lines : Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are cultured in RPMI-1640 medium with 5% FBS .
  • SRB assay : Cells are treated with serial dilutions (1–100 µM) for 48–72 hours. Viability is measured via sulforhodamine B staining, with IC₅₀ values calculated using nonlinear regression .
  • Selectivity index (SI) : SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). A value >3 indicates therapeutic potential .

Advanced Research Questions

Q. How does the 2,5-dimethoxybenzylidene substituent influence the compound’s binding affinity to COX-2/LOX-5 compared to other benzylidene derivatives?

  • Methodology :

  • Molecular docking : Docking studies (e.g., AutoDock Vina) compare binding poses of 2,5-dimethoxy-substituted analogs with non-substituted derivatives in COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) active sites. Methoxy groups enhance hydrophobic interactions with Val523 (COX-2) and Leu607 (5-LOX) .
  • Enzyme inhibition assays : COX-2/LOX-5 inhibition is quantified via fluorometric kits (e.g., Cayman Chemical), with IC₅₀ values correlated to substituent electronic profiles .

Q. What strategies mitigate oxidative degradation of the thiazolo-triazole core during long-term stability studies?

  • Methodology :

  • Accelerated stability testing : Store the compound at 40°C/75% RH for 6 months. Degradation products (e.g., sulfoxides) are monitored via HPLC-PDA .
  • Antioxidant additives : Co-formulation with 0.1% w/v ascorbic acid reduces oxidation by 60–70% .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium between thione and thiol forms?

  • Methodology :

  • UV-Vis spectroscopy : Solvent-dependent λmax shifts (e.g., 320 nm in DMSO vs. 290 nm in water) indicate tautomer prevalence .
  • DFT calculations : Gibbs free energy differences (ΔG) between tautomers in polar (water) vs. nonpolar (chloroform) solvents validate experimental observations .

Q. What contradictory findings exist regarding its antimicrobial activity, and how can they be resolved?

  • Contradiction : Some studies report MIC ≤10 µg/mL against S. aureus, while others show no activity (MIC >100 µg/mL) .
  • Resolution :

  • Standardized inoculum preparation : Adjust bacterial density to 1–5 × 10⁵ CFU/mL in CAMHB broth to minimize variability .
  • Check efflux pump activity : Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to confirm resistance mechanisms .

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